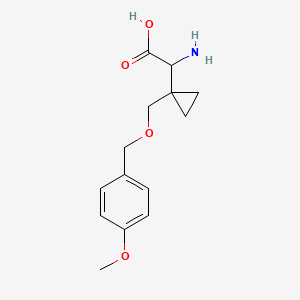
2-Amino-2-(1-(((4-methoxybenzyl)oxy)methyl)cyclopropyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(1-(((4-methoxybenzyl)oxy)methyl)cyclopropyl)acetic acid is a synthetic organic compound with the molecular formula C14H19NO4 This compound features a cyclopropyl group attached to an acetic acid moiety, with an amino group and a methoxybenzyl ether substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(1-(((4-methoxybenzyl)oxy)methyl)cyclopropyl)acetic acid typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the cyclopropyl intermediate: This step involves the reaction of a suitable cyclopropane precursor with reagents that introduce the desired substituents.
Introduction of the methoxybenzyl group: This is achieved through etherification reactions, where the methoxybenzyl group is attached to the cyclopropyl intermediate.
Amino acid formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(1-(((4-methoxybenzyl)oxy)methyl)cyclopropyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-Amino-2-(1-(((4-methoxybenzyl)oxy)methyl)cyclopropyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(1-(((4-methoxybenzyl)oxy)methyl)cyclopropyl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(1-(((4-methoxybenzyl)oxy)methyl)cyclopropyl)propanoic acid
- 2-Amino-2-(1-(((4-methoxybenzyl)oxy)methyl)cyclopropyl)butanoic acid
- 2-Amino-2-(1-(((4-methoxybenzyl)oxy)methyl)cyclopropyl)pentanoic acid
Uniqueness
The uniqueness of 2-Amino-2-(1-(((4-methoxybenzyl)oxy)methyl)cyclopropyl)acetic acid lies in its specific structural features, such as the cyclopropyl group and the methoxybenzyl ether substituent. These features confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H19NO4 |
|---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
2-amino-2-[1-[(4-methoxyphenyl)methoxymethyl]cyclopropyl]acetic acid |
InChI |
InChI=1S/C14H19NO4/c1-18-11-4-2-10(3-5-11)8-19-9-14(6-7-14)12(15)13(16)17/h2-5,12H,6-9,15H2,1H3,(H,16,17) |
InChI Key |
YYLOHVLUQUSUDP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COCC2(CC2)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(2-fluorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B13049316.png)
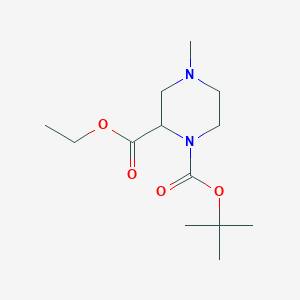
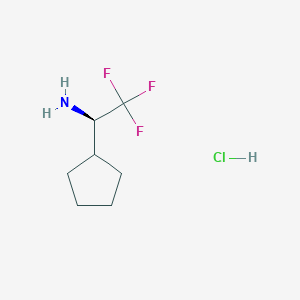
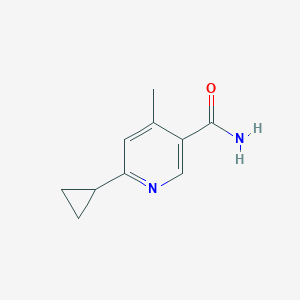
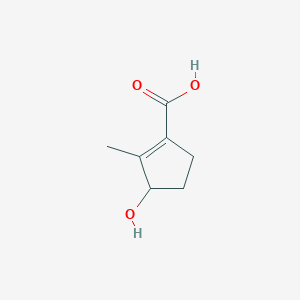
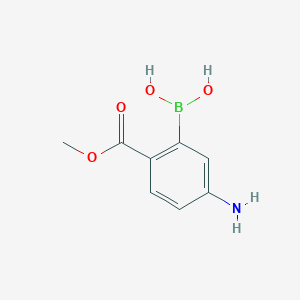
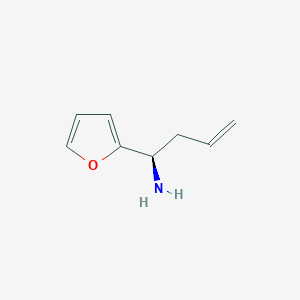
![(1S)-2,2,2-Trifluoro-1-[4-(pyrrolidin-1-YL)phenyl]ethanamine](/img/structure/B13049380.png)
![6-Bromo-2-methyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine](/img/structure/B13049387.png)
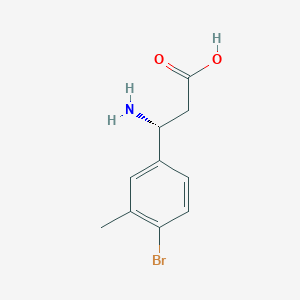
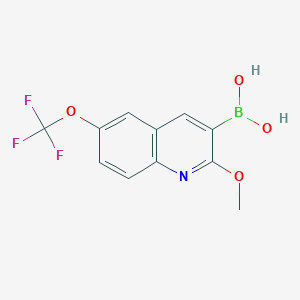
![(E)-(1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene)aminobenzoate](/img/structure/B13049409.png)
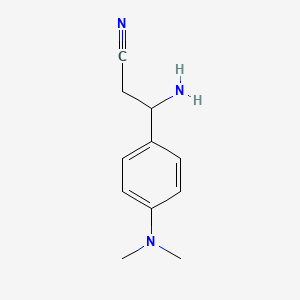
![1-[3-(Trifluoromethoxy)phenyl]prop-2-EN-1-amine](/img/structure/B13049412.png)
